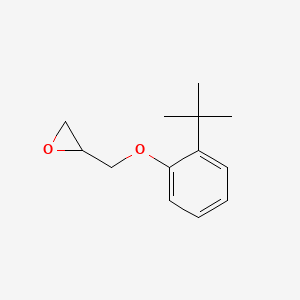
1-tert-Butyl-2-(2,3-epoxypropoxy)benzene
Vue d'ensemble
Description
The compound "1-tert-Butyl-2-(2,3-epoxypropoxy)benzene" is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl substituted benzene derivatives and their chemical properties, synthesis, and potential applications in organic chemistry. These compounds are often used as intermediates in the synthesis of more complex molecules and can exhibit interesting reactivity due to the presence of the tert-butyl group and other functional groups attached to the benzene ring .
Synthesis Analysis
The synthesis of tert-butyl substituted benzene derivatives typically involves nucleophilic substitution reactions, protection reactions, bromination reactions, and other types of organic transformations. For example, tert-butyl phenylazocarboxylates are synthesized and used as versatile building blocks, which can undergo nucleophilic substitutions with aromatic amines and alcohols under mild conditions . Another example is the synthesis of 1,3,5-tritert-butoxycarbonylamino benzyloxy benzene, which is achieved through protection, bromination, and nucleophilic reactions . These methods highlight the versatility of tert-butyl substituted benzenes in synthetic organic chemistry.
Molecular Structure Analysis
The molecular structures of tert-butyl substituted benzene derivatives are characterized by the presence of the bulky tert-butyl group, which can influence the overall shape and reactivity of the molecule. For instance, the X-ray structure of a tert-butyl/cyano substituted benzene derivative shows that despite the bulky substituent, certain supramolecular interactions are still maintained . The molecular structure can also dictate the formation of chiral centers and influence the enantioselectivity of reactions, as seen in the synthesis of benzyl 4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate .
Chemical Reactions Analysis
Tert-butyl substituted benzene derivatives participate in a variety of chemical reactions. These include nucleophilic substitutions, radical reactions, and enantioselective syntheses. Radical reactions, such as those involving tert-butoxy radicals with phenols, demonstrate the reactivity of these compounds under photodecomposition conditions . Additionally, the presence of tert-butyl groups can facilitate the generation of aryl radicals, which can undergo further transformations like oxygenation, halogenation, and coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted benzene derivatives are influenced by the substituents attached to the benzene ring. For example, the introduction of tert-butyl groups can increase the steric bulk, affecting the melting points and solubility of the compounds . The electronic properties of the substituents can also affect the reactivity, as seen in the synthesis of tert-butyl phenylazocarboxylates, where the tert-butyloxycarbonylazo group enables the generation of aryl radicals . The presence of tert-butyl groups can also impact the stability and decomposition kinetics of compounds, such as in the thermolysis of (tert-butylperoxy)iodanes .
Applications De Recherche Scientifique
Catalysis and Asymmetric Hydrogenation
- Rhodium complexes with ligands derived from tert-butylmethylphosphino groups, including those related to tert-butyl-2-(2,3-epoxypropoxy)benzene, exhibit excellent enantioselectivities and high catalytic activities in asymmetric hydrogenation of functionalized alkenes. This is valuable for the preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Radical Chemistry
- Tert-butoxy radicals generated from compounds similar to 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene react efficiently with phenols, showing substantial rate constants in benzene. These reactions are influenced by solvent polarity and exhibit significant isotope effects (Das et al., 1981).
Magnetic Properties
- Compounds like 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene, when structurally modified, can exhibit antiferromagnetic exchange interactions among spins in a molecular structure, offering insights into magnetic properties at the molecular level (Fujita et al., 1996).
Synthetic Chemistry
- Compounds structurally related to 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene are used in synthetic chemistry for radical reactions and nucleophilic substitutions. These reactions include oxygenation, halogenation, and arylation, demonstrating the compound's utility in building diverse molecular structures (Jasch et al., 2012).
Material Science and Battery Technology
- Derivatives of 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene have been explored as high-potential catholytes for non-aqueous redox flow batteries. These derivatives demonstrate a balance between high redox potential and charge-discharge cycling stability, important for battery technology (Yan et al., 2020).
Polymerization Studies
- The compound has been studied as an initiator in the polymerization of styrene, revealing insights into the role of peroxide-based initiators in polymer chemistry (Allen & Bevington, 1961).
Propriétés
IUPAC Name |
2-[(2-tert-butylphenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-13(2,3)11-6-4-5-7-12(11)15-9-10-8-14-10/h4-7,10H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYFEQIMORYGRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60961204 | |
| Record name | 2-[(2-tert-Butylphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl-2-(2,3-epoxypropoxy)benzene | |
CAS RN |
40786-25-2 | |
| Record name | 2-[[2-(1,1-Dimethylethyl)phenoxy]methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40786-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040786252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(2-tert-Butylphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl-2-(2,3-epoxypropoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


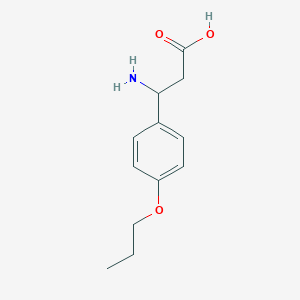
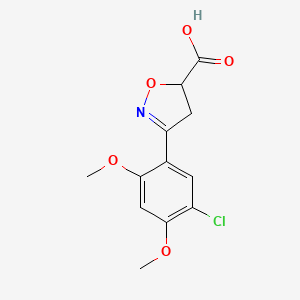

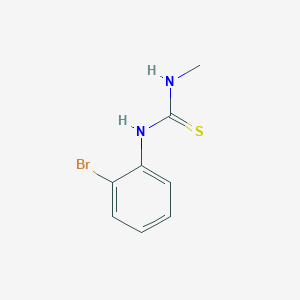



![1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B1274072.png)
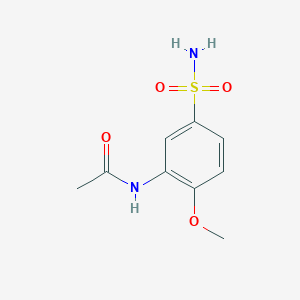

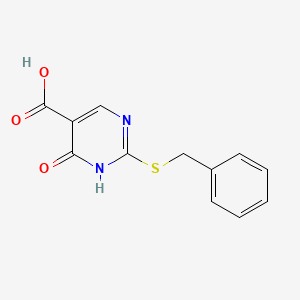
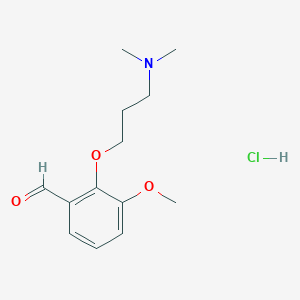
![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1274087.png)